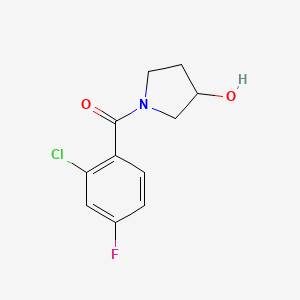
1-(2-氯-4-氟苯甲酰)吡咯烷-3-醇
描述
1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H11ClFNO2 and its molecular weight is 243.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学: 靶向药物设计
吡咯烷环是1-(2-氯-4-氟苯甲酰)吡咯烷-3-醇的核心结构,在药物发现中是一个通用的支架 。它被用来创造具有选择性生物活性的化合物。该化合物与特定蛋白质结合的能力可以被用来设计具有靶向作用的药物,例如针对参与疾病途径的特定酶或受体的抑制剂。
生物技术: 酶抑制研究
在生物技术研究中,该化合物可用于研究酶抑制 。它的结构特征使其能够与各种酶相互作用,这对于理解潜在生物技术工具的作用机制或开发控制生物过程的新方法很有用。
材料科学: 先进材料的合成
1-(2-氯-4-氟苯甲酰)吡咯烷-3-醇的化学结构可用于合成先进材料 。它的分子框架可能有助于开发具有特定性质的新型聚合物或涂料,例如提高耐久性或耐化学性。
环境科学: 污染物降解
该化合物可能在环境科学中得到应用,特别是在污染物降解方面 。它的化学反应性可以用来分解环境中的有害物质,帮助生物修复工作或开发更高效的废物处理技术。
分析化学: 色谱法和光谱法
在分析化学中,1-(2-氯-4-氟苯甲酰)吡咯烷-3-醇可作为色谱法和光谱法的标准品或试剂 。它独特的光谱特性有助于准确识别和量化复杂混合物中的物质。
药理学: 药代动力学模型
该化合物的特性使其适合于药代动力学模型研究 。研究人员可以使用它来了解具有类似结构的药物在体内的吸收、分布、代谢和排泄情况,这对于药物开发至关重要。
生化分析
Biochemical Properties
1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior .
Molecular Mechanism
At the molecular level, 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and other molecular alterations. The compound’s ability to bind to certain proteins or enzymes can result in significant biochemical changes within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can also result in alterations in cellular function, which are important to consider in experimental designs .
Dosage Effects in Animal Models
The effects of 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can alter the normal metabolic processes within the cell, leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol within cells and tissues are critical for its biochemical activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can also impact its effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its biochemical interactions and overall cellular effects .
属性
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c12-10-5-7(13)1-2-9(10)11(16)14-4-3-8(15)6-14/h1-2,5,8,15H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXVAVDTJAANME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,2-Dioxaborolane, 2-[4-methoxy-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1468304.png)



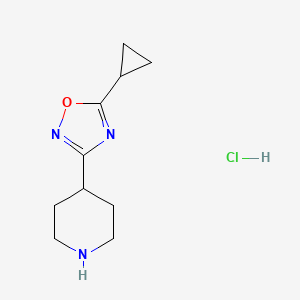
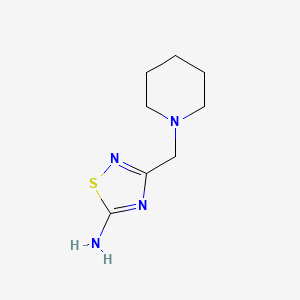
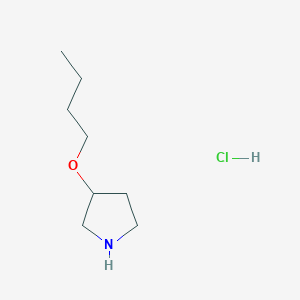


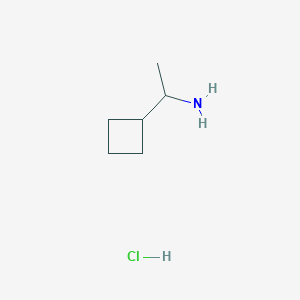
![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid](/img/structure/B1468322.png)
![3-[2-(Aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1468323.png)

![Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468325.png)
